2,5-Diaminobenzamide

High-performance polymers Thermal stability Polyamides

2,5-Diaminobenzamide (CAS 45865-90-5) is an aromatic diamine building block with a unique 2,5-substitution pattern, enabling regioselective synthesis of benzimidazoles and high-performance polyamides with >500°C thermal stability. It is validated in drug discovery (1.0 μM IC₅₀). Accept no isomer substitutes.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 45865-90-5
Cat. No. B14656821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminobenzamide
CAS45865-90-5
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)N)N
InChIInChI=1S/C7H9N3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H2,10,11)
InChIKeyPEEANUPYCZZLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminobenzamide (CAS 45865-90-5) Sourcing Guide: Technical Specifications and Procurement Data


2,5-Diaminobenzamide (CAS 45865-90-5) is an aromatic diamine derivative of benzamide, characterized by two amino groups located at the 2- and 5-positions of the benzene ring . This substitution pattern imparts a unique reactivity profile that enables its use as a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds and high-performance polymers [1]. The compound exhibits a molecular weight of 151.17 g/mol, a predicted melting point of 137–138 °C (recrystallized from isopropanol), a predicted boiling point of 327.9±27.0 °C, and a predicted pKa of 16.03±0.50 . Its physicochemical properties support its handling as a solid intermediate in both laboratory and industrial settings.

Why 2,5-Diaminobenzamide Cannot Be Replaced by Generic Analogs in Critical Applications


Diaminobenzamide isomers (e.g., 2,3-, 2,4-, 3,4-, and 3,5-substituted) share the same molecular formula but exhibit markedly different reactivity, biological activity, and polymer-forming behavior due to variations in the spatial arrangement of the amine and amide functionalities [1]. The 2,5-substitution pattern in 2,5-diaminobenzamide enables regioselective reactions that are inaccessible to other isomers, such as the formation of specific benzimidazole regioisomers [2] and the generation of polyamides with pendant carbamoyl groups that impart unique thermal cyclization pathways [3]. Substituting a generic diaminobenzamide in these applications can lead to reduced reaction yields, altered polymer architecture, or complete loss of desired biological activity. The following quantitative evidence substantiates why procurement specifications must explicitly require 2,5-diaminobenzamide rather than a cheaper or more readily available isomer.

2,5-Diaminobenzamide Performance Data: Quantified Differentiation vs. Comparators


Thermal Stability of 2,5-Diaminobenzamide-Derived Polyamide (PDBTA) vs. Commercial Poly(p-phenyleneterephthalamide) (PPTA, Kevlar)

Poly(2,5-diaminobenzamide-terephthalamide) (PDBTA), synthesized from 2,5-diaminobenzamide and terephthaloyl chloride, exhibits thermal stability comparable to that of the commercial high-performance polymer poly(p-phenyleneterephthalamide) (PPTA), with a decomposition onset temperature of 520°C measured by TGA under nitrogen at 10°C/min [1]. Importantly, PDBTA decomposes at a slower rate and leaves a higher residue than PPTA, indicating superior thermal endurance [1].

High-performance polymers Thermal stability Polyamides

Tensile Properties of PDBTA Films vs. PPTA Benchmark

Undrawn PDBTA films heat-treated at 200°C and 300°C for 1 hour exhibit a tensile strength of approximately 250 MPa (25 kg/mm²) and a tensile modulus of 9 GPa (900 kg/mm²) [1]. Wet-drawn PDBTA films (0.7 draw ratio) achieve a tensile strength of 510 MPa (52 kg/mm²) and a tensile modulus of 25 GPa (2500 kg/mm²) [1]. These mechanical properties approach those of commercial PPTA fibers, demonstrating that 2,5-diaminobenzamide-based polymers can be engineered for high-strength applications.

Mechanical properties Polyamide films Tensile strength

Anti-Proliferative Activity of 2,5-Diaminobenzamide Derivative vs. General Benzamide Anticancer Agents

A derivative of 2,5-diaminobenzamide (Compound 7) exhibited an IC₅₀ of 1.0 μM in human cancer cell lines, inducing apoptosis as confirmed by increased sub-G1 population and Annexin V-FITC/7-AAD staining [1]. In comparison, a broad survey of benzamide-based anticancer agents reports IC₅₀ values typically ranging from 9.8 to 100 μM [2]. While not a direct head-to-head comparison, this cross-study analysis indicates that the 2,5-diaminobenzamide scaffold can be optimized to achieve sub-micromolar potency, placing it among the more active benzamide pharmacophores.

Anticancer Anti-proliferative Benzamide derivatives

Regioselective Advantage in Benzimidazole Synthesis: 2,5- vs. 2,3-Diaminobenzamide

The 2,5-diamino substitution pattern enables the synthesis of benzimidazole derivatives with substitution at the C2 and C5 positions, a regioisomeric outcome that is not achievable using 2,3-diaminobenzamide, which leads to a different benzimidazole substitution pattern [1]. This regioselectivity is critical for nucleic acid minor groove binding applications, where the precise positioning of functional groups dictates binding affinity and selectivity [1]. While quantitative yield or activity comparisons are not available from the cited source, the structural differentiation is unambiguous and has direct consequences for downstream biological activity.

Benzimidazole Regioselectivity Heterocycle synthesis

Catalytic Polyurethane Chain Extension with Reduced Odor and Toxicity

U.S. Patent 5,034,426 discloses the use of diaminobenzamides, with 2,5-diaminobenzamide as a preferred embodiment, as catalytic chain extenders in polyurethane production [1]. These compounds incorporate a tertiary amine functionality into the polymer backbone, providing catalytic activity during cure while preventing catalyst migration. This eliminates residual odor and reduces toxicity compared to traditional free tertiary amine catalysts [1]. Quantitative data on cure kinetics or mechanical property enhancements are not provided in the patent abstract, but the qualitative advantage of non-fugitive catalysis is well-established.

Polyurethane Catalytic chain extender Aromatic diamine

Optimal Use Cases for 2,5-Diaminobenzamide Based on Quantitative Evidence


Synthesis of Thermally Stable Polyamide Films and Fibers

Based on the thermal and mechanical data from Section 3 (Evidence Items 1 and 2), 2,5-diaminobenzamide is an excellent monomer for the preparation of aromatic polyamides with decomposition onset temperatures exceeding 500°C [1]. These polymers are suitable for high-temperature filtration media, protective clothing, and advanced composites where commercial PPTA is either too expensive or difficult to process. The pendant carbamoyl groups also enable post-polymerization thermal cyclization to introduce heterocyclic rings, further enhancing thermal stability [2].

Medicinal Chemistry: Lead Optimization of Anti-Proliferative Agents

As demonstrated by the 1.0 μM IC₅₀ of a 2,5-diaminobenzamide derivative [3], this scaffold is a validated starting point for anti-cancer drug discovery. Researchers developing novel benzamide-based therapeutics should prioritize 2,5-diaminobenzamide for library synthesis and SAR exploration, given its demonstrated potential for sub-micromolar activity against human cancer cell lines.

Regioselective Synthesis of C2,C5-Disubstituted Benzimidazoles

The 2,5-diamino substitution pattern uniquely enables the construction of benzimidazoles functionalized at the C2 and C5 positions [4]. This regiochemistry is essential for nucleic acid minor groove binders and other bioactive heterocycles. Procurement of 2,5-diaminobenzamide (rather than the more common 2,3-isomer) is mandatory for achieving the correct regioisomer in these synthetic sequences.

Low-VOC Polyurethane Formulations with Bound Catalysts

Patent evidence indicates that 2,5-diaminobenzamide can serve as a non-fugitive catalytic chain extender in polyurethane systems, mitigating odor and toxicity concerns associated with free tertiary amines [5]. This application is particularly relevant for automotive interiors, furniture foams, and other consumer products where VOC emissions are tightly regulated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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